1-(Nitromethyl)cyclobutanol

概述

描述

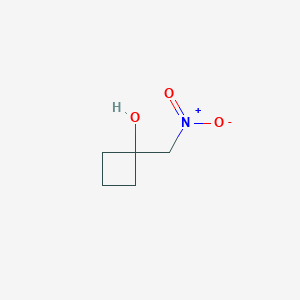

1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .

准备方法

1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.

化学反应分析

1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.

Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Properties

1-(Nitromethyl)cyclobutanol has been studied for its potential as an anticancer agent. Research indicates that cyclobutane derivatives can enhance the selectivity and efficacy of drug candidates targeting specific cancer cells. For instance, cyclobutane-containing linkers have been incorporated into antibody-drug conjugates (ADCs), improving their stability and selectivity towards tumor cells over normal cells . This modification has shown promising results in preclinical studies, suggesting that this compound could play a role in developing more effective cancer therapies.

Drug Discovery

The compound's structure allows for modifications that can lead to new drug candidates. Its unique cyclobutane ring may contribute to increased binding affinity and selectivity for biological targets. For example, the introduction of cyclobutane moieties in drug scaffolds has been associated with improved pharmacokinetic profiles and enhanced biological activity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, including oxidation and functional group modifications, to yield more complex molecules. The oxidative ring expansion of cyclobutanols has been explored to access functionalized dioxanes, which are valuable in synthetic organic chemistry . This versatility makes this compound a useful building block for synthesizing various organic compounds.

Materials Science

Polymer Applications

In materials science, derivatives of this compound are being investigated for their potential use in polymer chemistry. The unique properties of cyclobutane rings can enhance the mechanical strength and thermal stability of polymers . Research into incorporating such compounds into polymer matrices may lead to the development of advanced materials with tailored properties for specific applications.

Case Studies

作用机制

The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.

相似化合物的比较

1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:

1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.

1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.

1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to this compound.

The uniqueness of this compound lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.

生物活性

1-(Nitromethyl)cyclobutanol, with the chemical formula C₅H₉NO₂ and CAS number 344329-87-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its nitromethyl group, which is known to influence the compound's reactivity and biological interactions. The presence of this functional group often enhances the compound's pharmacological properties, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular stress and apoptosis in target cells. This mechanism is significant in the context of antimicrobial activity, where nitro compounds often exhibit potent effects against bacteria and parasites by disrupting their cellular functions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Cytotoxicity | Induces cell death in cancer cell lines through ROS generation. |

| Antiparasitic | Shows promise in inhibiting growth of parasitic organisms. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production. |

Case Studies

Several studies have investigated the biological activity of nitro compounds similar to this compound:

- Antimicrobial Activity : A study highlighted that nitro compounds demonstrate significant efficacy against Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to their death .

- Cytotoxicity in Cancer Cells : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, attributed to ROS-mediated apoptosis pathways .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may also possess anti-inflammatory properties .

Research Findings

Recent studies have focused on synthesizing derivatives of nitro compounds to enhance their biological profiles. For instance:

- A study published in 2022 emphasized the importance of the nitro group in enhancing the polarity and electronic properties of these molecules, which facilitates better interaction with amino acids in proteins .

- Another investigation into the metabolic pathways of nitro compounds revealed that they can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or enhance biological activity .

属性

IUPAC Name |

1-(nitromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRDYBOWVGFYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530471 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-87-9 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。